

BRD4 Inhibitor-19: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *BRD4 Inhibitor-19*

Cat. No.: *B12421325*

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This technical guide provides an in-depth overview of **BRD4 Inhibitor-19**, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on its function, mechanism of action, and its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, inflammation, and epigenetic research.

Core Function and Mechanism of Action

BRD4 Inhibitor-19 is a BET inhibitor with a reported IC₅₀ of 55 nM for the first bromodomain of BRD4 (BRD4-BD1)[1]. BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. By binding to acetylated histones, BRD4 recruits transcriptional machinery to the promoters and enhancers of target genes, including critical oncogenes like MYC.[2][3]

BRD4 inhibitors, including **BRD4 Inhibitor-19**, function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from associating with chromatin, thereby displacing it from the regulatory regions of its target genes. The subsequent downregulation of these genes disrupts cellular processes that are essential for cancer cell proliferation and survival.[2]

The primary mechanism of action for BRD4 inhibitors involves the suppression of oncogenic transcriptional programs.[2] This has positioned them as promising therapeutic agents in

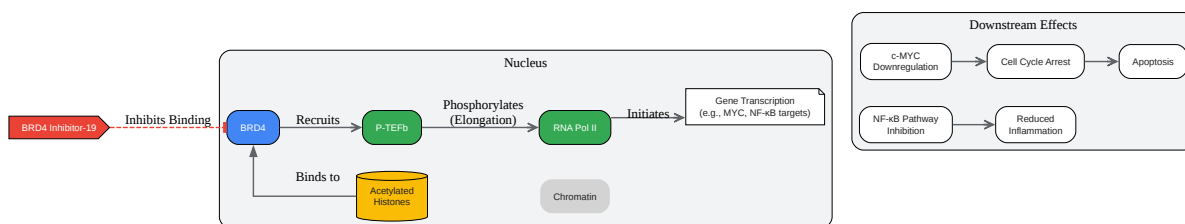
various cancers, including hematological malignancies and solid tumors, as well as in inflammatory conditions.[2][4]

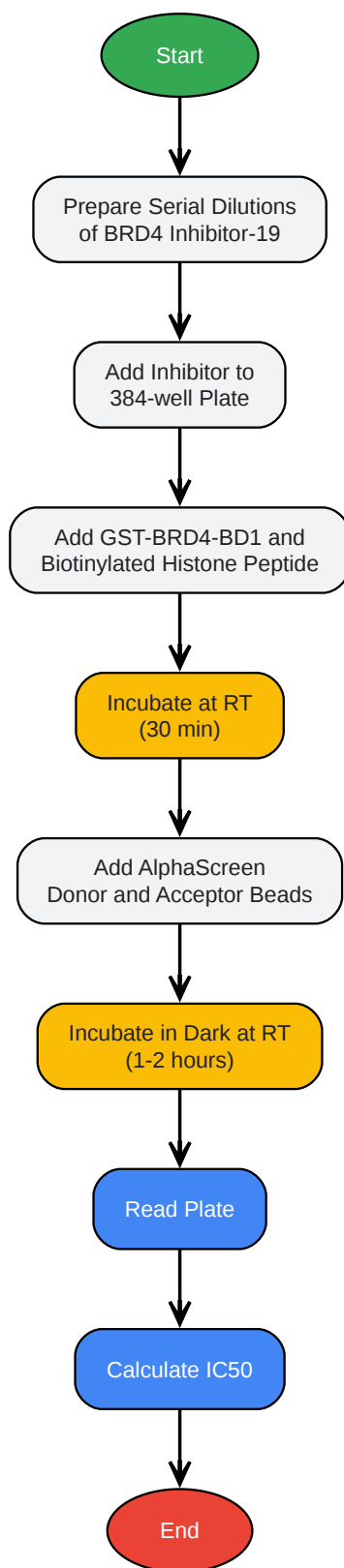
Key Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a central node in several signaling pathways critical for cell growth, proliferation, and inflammation. Inhibition of BRD4 has been shown to significantly impact these pathways:

- **c-MYC Signaling:** One of the most well-documented effects of BRD4 inhibition is the profound downregulation of the MYC oncogene.[5][6] BRD4 is essential for the transcriptional elongation of MYC, and its inhibition leads to a rapid decrease in both MYC mRNA and protein levels. This results in cell cycle arrest and a reduction in tumor cell proliferation.[5][6]
- **NF-κB Signaling:** BRD4 plays a critical role in the transcriptional activation of NF-κB target genes, which are key drivers of inflammation and cell survival.[7][8] BRD4 interacts with the acetylated RelA subunit of NF-κB, and its inhibition can suppress the expression of pro-inflammatory cytokines and other NF-κB-dependent genes.[7][9]
- **JAK/STAT Signaling:** Emerging evidence suggests a link between BRD4 and the JAK/STAT signaling pathway. BRD4 can regulate the activation of this pathway, and its inhibition has been shown to alleviate disease progression in certain cancers by reducing the activation of components like STAT3.
- **Notch Signaling:** In some cancer types, such as triple-negative breast cancer, BRD4 has been found to regulate the Jagged1/Notch1 signaling pathway, which is critical for cancer cell migration and invasion.

The following diagram illustrates the central role of BRD4 in these key signaling pathways and the mechanism of its inhibition.





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